molecular formula C5H8N4O2 B178021 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide CAS No. 198754-70-0

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide

Katalognummer: B178021
CAS-Nummer: 198754-70-0
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: OGHRIUNYEXRKKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate. The reaction proceeds through a series of steps including cyclization and dehydration. The use of a base assists in the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and dipole interactions with biological receptors, which can lead to inhibition of enzyme activity or disruption of protein-protein interactions. The exact pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its hydroxyl group and dimethyl substitution provide unique chemical properties that can be exploited in various scientific applications.

Eigenschaften

CAS-Nummer

198754-70-0

Molekularformel

C5H8N4O2

Molekulargewicht

156.14 g/mol

IUPAC-Name

3-hydroxy-N,N-dimethyltriazole-4-carboxamide

InChI

InChI=1S/C5H8N4O2/c1-8(2)5(10)4-3-6-7-9(4)11/h3,11H,1-2H3

InChI-Schlüssel

OGHRIUNYEXRKKE-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CN=NN1O

Kanonische SMILES

CN(C)C(=O)C1=CN=NN1O

Synonyme

1H-1,2,3-Triazole-5-carboxamide,1-hydroxy-N,N-dimethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.